



Application of Carebastine-d5 in Bioequivalence Studies: A Detailed Guide

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For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the utilization of **Carebastine-d5** as an internal standard in bioequivalence studies of Ebastine formulations. Ebastine, a second-generation H1 histamine receptor antagonist, is extensively metabolized to its active carboxylic acid derivative, Carebastine.[1][2] Therefore, the bioequivalence of Ebastine products is typically established by comparing the pharmacokinetic profiles of Carebastine. The use of a stable isotope-labeled internal standard like **Carebastine-d5** is crucial for achieving accurate and precise quantification of Carebastine in biological matrices, a key requirement for regulatory submissions.[3][4]

Pharmacokinetic Profile of Carebastine

The pharmacokinetic parameters of Carebastine are central to the design and analysis of bioequivalence studies. The following table summarizes key pharmacokinetic data for Carebastine following oral administration of Ebastine to healthy volunteers.



Parameter	Value	Reference
Time to Peak Concentration (Tmax)	2.6 - 6.14 hours	[1]
Peak Plasma Concentration (Cmax)	40 - 195 ng/mL (for 5-20 mg Ebastine dose)	[1]
Area Under the Curve (AUC)	1.75 - 2.94 mg/L·h (for 10 mg Ebastine dose)	[1]
Elimination Half-Life (t1/2)	10.3 - 20.0 hours	[1]
Volume of Distribution (Vd)	89.5 - 123 L	[1]

Experimental Protocol: Bioequivalence Study of Ebastine Formulations

This protocol outlines a typical single-dose, randomized, two-period, two-sequence, crossover bioequivalence study. The study design and execution should adhere to regulatory guidelines such as those provided by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6]

Study Design and Objectives

- Primary Objective: To compare the rate and extent of absorption of a test Ebastine formulation with a reference Ebastine formulation under fasting conditions.
- Design: A single-center, randomized, single-dose, open-label, two-period, two-sequence, crossover study.
- Study Population: Healthy adult male and/or female volunteers.

Subject Selection

- Inclusion Criteria:
 - Healthy subjects aged 18-45 years.



- Body Mass Index (BMI) between 18.5 and 30.0 kg/m².
- Willingness to provide written informed consent.
- Normal findings in medical history, physical examination, and clinical laboratory tests.
- Exclusion Criteria:
 - History of hypersensitivity to Ebastine or other antihistamines.
 - Use of any prescription or over-the-counter medications within 14 days prior to dosing.
 - History of alcohol or drug abuse.
 - Participation in another clinical trial within the last 30 days.

Dosing and Washout Period

- Drug Administration: A single oral dose of the test or reference Ebastine formulation with 240 mL of water after an overnight fast of at least 10 hours.
- Washout Period: A washout period of at least 14 days between the two dosing periods to ensure complete elimination of the drug from the body.

Blood Sampling

Blood samples (approximately 5 mL) will be collected into K2EDTA-containing tubes at the following time points:

- Pre-dose (0 hour)
- Post-dose at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 12, 16, 24, 36, 48, and 72 hours.

Plasma will be separated by centrifugation and stored at -20°C or lower until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Carebastine



This method is for the simultaneous determination of Carebastine in human plasma using **Carebastine-d5** as an internal standard.[7][8]

- Sample Preparation (Protein Precipitation):
 - \circ To 200 μL of human plasma, add 50 μL of **Carebastine-d5** internal standard working solution (e.g., 100 ng/mL in methanol).
 - Vortex for 10 seconds.
 - Add 600 μL of acetonitrile to precipitate proteins.
 - Vortex for 1 minute.
 - Centrifuge at 4000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 200 μL of mobile phase.
- Chromatographic Conditions:
 - LC System: A validated HPLC system capable of gradient elution.
 - Column: A suitable C18 column (e.g., BDS Hypersil C18, 50 mm × 4.6 mm, 5μm).[7]
 - Mobile Phase A: 0.1% Formic acid in 5 mM Ammonium Acetate.[8]
 - Mobile Phase B: Methanol.[8]
 - Flow Rate: 0.4 0.6 mL/min.[7][8]
 - Injection Volume: 10 μL.
- Mass Spectrometric Conditions:
 - Mass Spectrometer: A triple quadrupole mass spectrometer.



- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Carebastine: Precursor ion > Product ion (e.g., m/z 496.2 > 261.0).[7]
 - Carebastine-d5: Precursor ion > Product ion (e.g., m/z 501.2 > 261.0 adjusted for deuterium mass).
- Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Workflow of a Bioequivalence Study

The following diagram illustrates the key stages of a typical bioequivalence study.



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Caption: Workflow of a typical bioequivalence study.

Data Analysis

Pharmacokinetic parameters (Cmax, AUCt, AUCinf) will be calculated for Carebastine for both the test and reference products. The primary endpoints for bioequivalence are the 90% confidence intervals (CIs) for the ratio of the geometric means (Test/Reference) of Cmax and AUC. For the two products to be considered bioequivalent, these 90% CIs must fall within the acceptance range of 80.00% to 125.00%.

Conclusion



The use of **Carebastine-d5** as an internal standard is indispensable for the accurate and reliable quantification of Carebastine in human plasma for bioequivalence studies of Ebastine formulations. The detailed protocol and methodologies provided in these application notes offer a robust framework for conducting such studies in compliance with regulatory expectations.

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